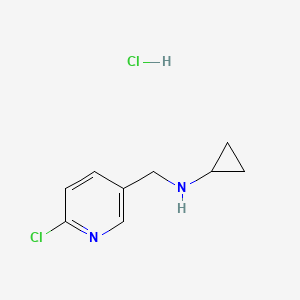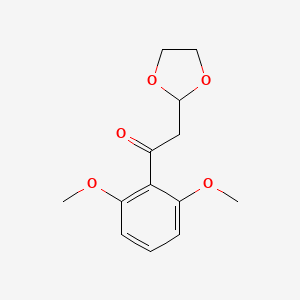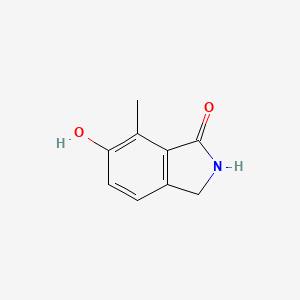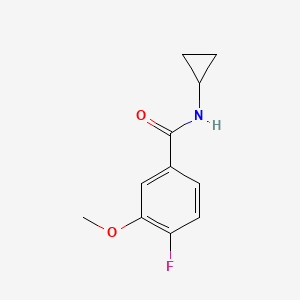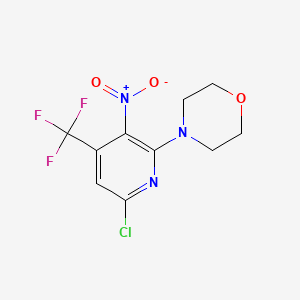![molecular formula C18H25NO4 B1400292 1-Boc-4-[3-(甲氧羰基)苯基]哌啶 CAS No. 1016980-41-8](/img/structure/B1400292.png)
1-Boc-4-[3-(甲氧羰基)苯基]哌啶
描述
“1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is a chemical compound with the CAS Number: 1016980-41-8 . Its IUPAC name is tert-butyl 4- (3- (methoxycarbonyl)phenyl)piperidine-1-carboxylate . The compound has a molecular weight of 319.4 .
Molecular Structure Analysis
The InChI code for “1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is 1S/C18H25NO4/c1-18 (2,3)23-17 (21)19-10-8-13 (9-11-19)14-6-5-7-15 (12-14)16 (20)22-4/h5-7,12-13H,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.4 . It is recommended to be stored in a refrigerated environment .科学研究应用
合成技术和化学性质
钯催化的C(sp3)-H芳基化
通过钯催化的迁移性Negishi偶联,合成了1-Boc-4-[3-(甲氧羰基)苯基]哌啶衍生物,特别是3-芳基-N-Boc-哌啶,实现了良好至优异的选择性和产率。这个过程克服了直接官能化惰性C-H键在氮原子的β位的挑战,这被普遍认为是困难的(Millet & Baudoin, 2015)。
N-Boc哌啶的锂化-取代
手性选择性合成2-取代的2-苯基吡咯烷和-哌啶涉及手性富集的N-Boc-2-苯基吡咯烷或-哌啶的锂化-取代。这个过程对于生产含有季碳立体中心的药用相关化合物至关重要(Sheikh et al., 2012)。
药理研究和药物合成
- 1-Boc-哌啶-4-甲醛的效应: 在药理研究中,1-Boc-哌啶-4-甲醛,是1-Boc-4-[3-(甲氧羰基)苯基]哌啶的衍生物,已被研究其潜在的治疗应用,特别是其对大鼠暴饮暴食行为和焦虑的影响(Guzmán-Rodríguez等,2021)。
额外的化学研究和应用
- 季碳立体中心的形成: 在化学合成中,控制类似于1-Boc-4-[3-(甲氧羰基)苯基]哌啶中季碳立体中心的形成方法的发展是重要的,为创造多样化和复杂的分子结构提供了一条途径(Wu, Lee, & Beak, 1996)。
作用机制
Target of Action
It’s known that this compound is a useful research chemical
Biochemical Pathways
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that it may play a role in the modification of biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Given its molecular weight of 31940 , it’s likely that it has good membrane permeability, which could potentially influence its absorption and distribution
Result of Action
As a useful research chemical , it’s likely that it has significant effects at the molecular and cellular levels. The exact nature of these effects would depend on the specific targets and pathways it interacts with.
Action Environment
It’s known that this compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
生化分析
Biochemical Properties
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with esterases and proteases, influencing their catalytic activities. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or receptors, leading to enzyme inhibition or activation. This binding often involves non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Furthermore, 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine remains stable under refrigerated conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing significant toxicity. At high doses, 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can induce adverse effects such as organ toxicity and metabolic disturbances .
Metabolic Pathways
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo hydrolysis, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine is essential for understanding its mechanism of action and biological activity .
属性
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXKQOXINPENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



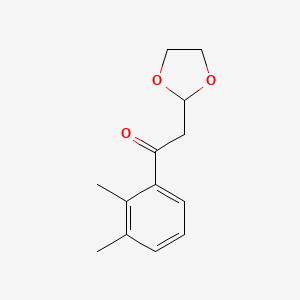



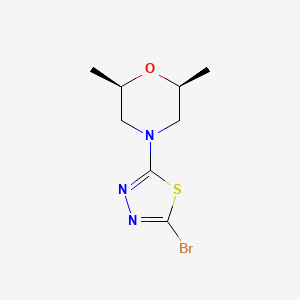
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
